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Compound of Interest

Compound Name: 4-cyclohexylbutan-2-ol

CAS No.: 10528-67-3

Cat. No.: B1617007 Get Quote

Executive Summary & Structural Context[1][2][3][4]
4-Cyclohexylbutan-2-ol (Molecular Formula:

, MW: 156.27 g/mol ) is a saturated secondary alcohol often encountered as a metabolic
derivative or synthetic intermediate in the pharmaceutical and fragrance industries. It is the fully
hydrogenated analog of 4-phenylbutan-2-ol (a common fragrance ingredient).

In drug development, this molecule presents specific analytical challenges due to its lack of UV

chromophores (unlike its phenyl precursor) and the complexity of its aliphatic region in NMR

spectroscopy. This guide provides a definitive protocol for its characterization, focusing on

distinguishing it from its structural isomers (e.g., 4-cyclohexylbutan-1-ol) and validating its

enantiomeric purity.
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Property Value Notes

IUPAC Name 4-cyclohexylbutan-2-ol

Chiral Center C2
Exists as (R) and (S)

enantiomers.[1]

Precursor 4-phenylbutan-2-ol
Derived via catalytic

hydrogenation.[2][3]

Key Feature Cyclohexyl Ring
Causes "roofing" effects in

upfield NMR.

Chromophore None
UV/Vis is ineffective for

detection; use RI or ELSD.

Spectroscopic Profile & Data Interpretation
The following data sets are synthesized from standard increment systems and fragmentation

logic validated against homologous secondary alcohols (e.g., 2-butanol) and cyclohexane

derivatives.

Mass Spectrometry (EI, 70 eV)
Primary Identification Method Unlike aromatic compounds, the molecular ion (

) for 4-cyclohexylbutan-2-ol is weak or absent due to rapid dehydration.

Base Peak (m/z 45): The dominant fragmentation pathway is

-cleavage adjacent to the hydroxyl group.

Cleavage of the C2-C3 bond releases the heavy cyclohexyl-ethyl chain, leaving the stable

oxonium ion

.

Diagnostic Ion (m/z 138): Represents

. This dehydration peak is often the highest mass peak observed significantly.
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Cyclohexyl Series: Characteristic hydrocarbon fragments at m/z 83 (

), 55, and 41.

Fragmentation Logic Diagram:

Molecular Ion
[M]+ m/z 156

(Trace/Absent)

Dehydration
[M-18]+ m/z 138

(Alkene formation)- H2O

Alpha Cleavage
[CH3-CH=OH]+

m/z 45 (Base Peak)

Loss of
-CH2-CH2-C6H11

Ring Fragments
m/z 83, 55

Fragmentation

Click to download full resolution via product page

Figure 1: Electron Impact (EI) fragmentation logic showing the dominance of alpha-cleavage

and dehydration.

Infrared Spectroscopy (FT-IR)
Validation of Functional Group Transformation This technique is critical for monitoring the

hydrogenation of 4-phenylbutan-2-ol.
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Wavenumber (

)
Assignment Diagnostic Value

3300–3450 O-H Stretch (Broad) Confirms alcohol functionality.

2850–2930
C-H Stretch (

)

Very strong due to cyclohexyl

ring + alkyl chain.

1450 Scissoring
Characteristic of cyclohexane

ring.

Absence of 1600/1500 C=C Aromatic

CRITICAL: Absence confirms

full hydrogenation of the

phenyl ring.

Absence of 3000+ C-H Aromatic Confirms saturation.

Nuclear Magnetic Resonance ( H NMR, 400 MHz, )
Stereochemical & Purity Assessment The spectrum is dominated by the aliphatic envelope

(0.8–1.8 ppm).

3.75 ppm (1H, m): The methine proton at C2 (

). This multiplet is deshielded by oxygen. Its multiplicity is complex due to coupling with the
C1 methyl and the diastereotopic C3 protons.

1.18 ppm (3H, d,

): The C1 methyl group. This is the cleanest signal for quantitative integration (qNMR).

0.8 – 1.8 ppm (15H, complex):

Contains the cyclohexane ring protons (11H) and the ethylene linker (

).

Note on Stereochemistry: The protons at C3 are diastereotopic due to the chiral center at

C2. They will not be chemically equivalent, contributing to the complexity of the multiplet

region.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis & Purification
Context: This protocol describes the generation of the analytical standard via hydrogenation of

4-phenylbutan-2-ol.

Synthesis Workflow
Reagent: 4-phenylbutan-2-ol (1.0 equiv).

Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (

). Note: Rh and Ru are preferred over Pd for aromatic ring saturation under mild conditions.

Solvent: Isopropanol or Ethanol (Dry).

Conditions: 50–60°C, 5–10 bar

pressure, 4–6 hours.

Purification & Isolation
Since the product is a high-boiling liquid, distillation is the preferred purification method.

Filtration: Remove catalyst via Celite pad.

Distillation: Vacuum distillation required.

Predicted BP: ~105–110°C at 10 mmHg (Estimated based on phenyl analog BP of

132°C/14mmHg).

Process Flow Diagram:
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Start: 4-Phenylbutan-2-ol

Hydrogenation
(Rh/C, 60°C, 5 bar H2)

Filtration (Celite)
Remove Catalyst

Vacuum Distillation
Isolate Main Fraction

QC: GC-FID & NMR
Check for Aromatic Impurities

Click to download full resolution via product page

Figure 2: Workflow for the catalytic hydrogenation and isolation of 4-cyclohexylbutan-2-ol.

Quality Control & Self-Validating Systems
To ensure scientific integrity, the following "Self-Validating" checks must be performed.

The "Aromatic Silence" Check (NMR/IR)
Method: Acquire a high-scan

H NMR (e.g., 64 scans).

Validation Criteria: Inspect the region

7.0–7.5 ppm.

Pass: Signal-to-noise ratio < 3:1 in this region.
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Fail: Presence of multiplets indicates incomplete hydrogenation (residual phenyl precursor).

qNMR Purity Assay
Internal Standard: Maleic Acid or Dimethyl Sulfone (must be soluble in

).

Target Signal: Integration of the C1 Methyl doublet (

1.18 ppm) vs. the Internal Standard singlet.

Logic: The methyl doublet is isolated from the "cyclohexyl hump," making it the only reliable

peak for purity calculation.

Chiral Chromatography (Enantiomeric Excess)
Since C2 is chiral, synthesis from racemic starting material yields a racemate. Separation

requires chiral GC or HPLC.

Column: Chiral B-Dex or equivalent cyclodextrin-based GC column.

Detection: FID (Flame Ionization Detector) is required as UV detection is impossible due to

lack of chromophores.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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